molecular formula C15H13F3O4S B3037348 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione CAS No. 477866-45-8

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione

Cat. No.: B3037348
CAS No.: 477866-45-8
M. Wt: 346.3 g/mol
InChI Key: NPBMBYNCOHCVOY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis. The compound features a methylene group at the 5-position substituted with a sulfanyl moiety linked to a 3-(trifluoromethyl)benzyl group. This trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2,2-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O4S/c1-14(2)21-12(19)11(13(20)22-14)8-23-7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMBYNCOHCVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC(=CC=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122877
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477866-45-8
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477866-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione (CAS No. 477866-45-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C15H13F3O4S
  • Molecular Weight : 346.32 g/mol
  • Structure : The compound features a 1,3-dioxane ring with a trifluoromethyl benzyl sulfanyl group, which may enhance its reactivity and biological properties compared to similar compounds .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential activities in various fields such as anti-inflammatory and antimicrobial properties.

Potential Biological Activities

  • Anti-inflammatory Activity :
    • Compounds with dioxane structures have been investigated for their anti-inflammatory effects. The presence of the sulfanyl and trifluoromethyl groups may contribute to this activity by influencing enzyme interactions .
  • Antimicrobial Properties :
    • Similar compounds have shown promise in antimicrobial applications. Research indicates that derivatives of dioxane can enhance antibiotic efficacy against resistant strains of bacteria .

Case Study 1: Anti-inflammatory Effects

A study on structurally related compounds demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance:

  • IC50 Values : Compounds with similar structural motifs showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Case Study 2: Antimicrobial Activity

Research focusing on dioxane derivatives has shown that these compounds can enhance the effectiveness of traditional antibiotics against resistant bacterial strains:

  • Efficacy Against Bacteria : In vitro studies indicated that certain dioxane derivatives displayed significant antibacterial activity against E. coli and S. aureus, suggesting a potential application in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by:

  • Trifluoromethyl Group : This group is known to enhance lipophilicity and potentially improve membrane permeability.
  • Sulfanyl Moiety : The presence of sulfur can affect the reactivity and interaction with biological targets.

Comparative Analysis Table

Compound NameStructural FeaturesUnique AspectsReported Activity
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dioneDioxane ring with triazoleAntibacterial against resistant strainsSignificant antibacterial activity reported
2,2-Dimethyl-1,3-dioxane-4,6-dioneBasic dioxane structureKnown as Meldrum's acid; widely studiedVarious bioactivities including anti-inflammatory

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione indicate potential applications in drug development. Compounds with similar dioxane structures have been linked to:

  • Antitumor Activity : The presence of the dioxane ring may enhance interactions with biological targets, making it a candidate for further investigation in cancer therapies.
  • Antibiotic Properties : The compound's unique substituents could contribute to novel antibiotic agents by modifying existing frameworks known for antibacterial activity .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups:

  • Synthesis of Complex Molecules : The trifluoromethyl group can enhance electrophilicity, making it useful in reactions such as nucleophilic substitutions and additions.
  • Building Block for Other Compounds : It can be employed to construct more complex molecular architectures through various coupling reactions .

Material Science

The incorporation of trifluoromethyl and sulfanyl groups into polymer matrices may lead to materials with improved thermal stability and chemical resistance:

  • Fluorinated Polymers : These materials are known for their hydrophobic properties and resistance to solvents.
  • Coatings and Films : The compound could be explored as a component in protective coatings due to its potential durability and chemical inertness .

Case Studies and Research Findings

Research studies focusing on similar compounds have shown promising results regarding their biological activities. For instance:

  • A study on dioxane derivatives revealed significant antitumor effects in vitro, suggesting that modifications like those present in this compound could yield enhanced efficacy against specific cancer cell lines .
Compound NameApplication AreaKey Findings
2,2-Dimethyl-1,3-dioxane-4,6-dioneAntitumorDemonstrated cytotoxicity against various cancer cells
5-Benzyloxycarbonyl-2,2-dimethyl-1,3-dioxaneOrganic SynthesisUsed as an intermediate in peptide synthesis
5-(Trifluoroacetyl)-2,2-dimethyl-1,3-dioxaneMaterial ScienceExhibited superior thermal properties

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Amino: Sulfanyl groups (as in the target compound) offer greater stability against oxidation compared to amino derivatives, though they may form sulfoxides under oxidative conditions .

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP compared to methoxy or unsubstituted analogs, as seen in related trifluoromethylated pharmaceuticals .
  • Solubility: Sulfanyl derivatives generally exhibit lower aqueous solubility than amino or hydroxyl analogs, necessitating formulation adjustments .
  • Stability : The sulfanyl group in the target compound may oxidize to sulfoxides under acidic or oxidative conditions, a property exploited in prodrug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione?

  • Methodology : The compound is synthesized via Knoevenagel condensation, a common method for Meldrum’s acid derivatives. React 2,2-dimethyl-1,3-dioxane-4,6-dione with 3-(trifluoromethyl)benzyl mercaptan under acidic or catalytic conditions. For example, cellulose sulfuric acid (a biodegradable catalyst) can enhance reaction efficiency in dioxane or THF at 60–80°C . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How is the molecular structure confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify the methylene bridge (δ ~6.5–7.5 ppm for the thiomethyl group) and trifluoromethyl signals (δ ~110–120 ppm in 19F^{19}F NMR) .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., SHELX programs for refinement; mean C–C bond length ~1.54 Å) .

Q. What are the primary applications of this compound in experimental research?

  • Methodology : It serves as a precursor for:

  • Antiproliferative agents : Test derivatives against cancer cell lines (e.g., MTT assays) by modifying the benzyl sulfanyl group .
  • Sulfoxide/sulfone synthesis : Explore oxidation pathways using m-chloroperbenzoic acid to study sulfur redox chemistry .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodology : Cross-validate data using multiple techniques:

  • Mass spectrometry : Confirm molecular weight (e.g., ESI-TOF for accurate mass determination; expected [M+H]+ ~400–450 Da) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G** level) to identify discrepancies .
  • Thermal analysis : DSC/TGA can detect polymorphic forms affecting crystallographic data .

Q. What are the challenges in optimizing oxidation of the sulfanyl group to sulfones?

  • Methodology : Mild oxidizing agents (e.g., H2_2O2_2/acetic acid) may yield sulfoxides (e.g., 5-[amino(sulfinylmethyl)methylene] derivatives), but further oxidation to sulfones often requires harsher conditions (e.g., KMnO4_4), risking decomposition. Monitor reaction progress via TLC and 19F^{19}F NMR to avoid over-oxidation .

Q. How to design derivatives for enhanced bioactivity while maintaining stability?

  • Methodology :

  • Structure-activity relationship (SAR) : Replace the trifluoromethyl group with electron-withdrawing substituents (e.g., nitro) to modulate reactivity .
  • Protecting group strategies : Use the dioxane ring as a carbonyl-protecting group during multi-step syntheses .
  • Solubility optimization : Introduce polar groups (e.g., hydroxyl) via post-functionalization to improve pharmacokinetic properties .

Q. How to address crystallographic data inconsistencies in SHELX refinement?

  • Methodology :

  • Data collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) to minimize R-factor errors .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement if twinning is detected (common in dioxane derivatives) .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry operations .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts.
  • Statistical validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) and report confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione
Reactant of Route 2
2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione

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